2-Amino-3-hydroxy-4-phosphonooxybutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-hydroxy-4-phosphonooxybutanoic acid is an α-amino acid that consists of 2-amino-3-hydroxybutanoic acid in which the hydrogen of the hydroxy function is substituted by a phospho group It is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-hydroxy-4-phosphonooxybutanoic acid typically involves the phosphorylation of 2-amino-3-hydroxybutanoic acid. This can be achieved through the reaction of 2-amino-3-hydroxybutanoic acid with a phosphorylating agent such as phosphorus oxychloride (POCl3) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as enzymatic phosphorylation. Enzymes like kinases can be used to transfer a phosphate group from adenosine triphosphate (ATP) to 2-amino-3-hydroxybutanoic acid, resulting in the formation of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-3-hydroxy-4-phosphonooxybutanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides (Cl-, Br-) or alkoxides (RO-) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-amino-3-oxo-4-phosphonooxybutanoic acid.
Reduction: Formation of 2-amino-3-hydroxy-4-phosphonooxybutane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Amino-3-hydroxy-4-phosphonooxybutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications due to its unique structure and reactivity.
Industry: Utilized in the production of specialized chemicals and materials
Wirkmechanismus
The mechanism of action of 2-Amino-3-hydroxy-4-phosphonooxybutanoic acid involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for enzymes like kinases, which transfer phosphate groups to other molecules. This phosphorylation can activate or deactivate target proteins, thereby regulating various cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-3-oxo-4-phosphonooxybutanoic acid: Similar structure but with a ketone group instead of a hydroxyl group.
2-Amino-3-hydroxybutanoic acid: Lacks the phosphonooxy group, making it less reactive in phosphorylation reactions.
4-Phosphonooxybutanoic acid: Lacks the amino group, affecting its interaction with enzymes and receptors.
Uniqueness
2-Amino-3-hydroxy-4-phosphonooxybutanoic acid is unique due to its combination of amino, hydroxyl, and phosphonooxy groups. This combination allows it to participate in a wide range of chemical reactions and biological processes, making it a versatile compound for research and industrial applications .
Eigenschaften
Molekularformel |
C4H10NO7P |
---|---|
Molekulargewicht |
215.10 g/mol |
IUPAC-Name |
2-amino-3-hydroxy-4-phosphonooxybutanoic acid |
InChI |
InChI=1S/C4H10NO7P/c5-3(4(7)8)2(6)1-12-13(9,10)11/h2-3,6H,1,5H2,(H,7,8)(H2,9,10,11) |
InChI-Schlüssel |
FKHAKIJOKDGEII-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(C(=O)O)N)O)OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.